7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4H-chromen-4-one and nitrotrifluoromethyl reagents.
Nitration: The nitration of 7-methoxy-4H-chromen-4-one is carried out using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid. This step introduces the nitro group at the 8th position of the chromone ring.
Trifluoromethylation: The introduction of the trifluoromethyl group is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step typically requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with nucleophiles, such as amines, to form new derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium, platinum, nickel.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Chromones: Nucleophilic substitution reactions produce various substituted chromones.
Addition Products: Addition reactions with nucleophiles result in new chromone derivatives.
Scientific Research Applications
7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: The compound can interact with DNA, potentially leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one
- 6-methoxy-5-nitro-2-trifluoromethylchromone
- 2-morpholino-2-trifluoromethylchroman-4-ones
Uniqueness
This compound is unique due to the specific combination of methoxy, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
342795-09-9 |
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Molecular Formula |
C11H6F3NO5 |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
7-methoxy-8-nitro-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C11H6F3NO5/c1-19-7-3-2-5-6(16)4-8(11(12,13)14)20-10(5)9(7)15(17)18/h2-4H,1H3 |
InChI Key |
QEFGNPXTTSKMBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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